REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH2:9][C:10]2[CH:23]=[CH:22][C:13]([CH2:14][NH:15]C(=O)C(F)(F)F)=[CH:12][CH:11]=2)[N:3]=1.CN>CO>[NH2:15][CH2:14][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][O:8][C:4]2[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][N:5]=2)=[CH:23][CH:22]=1
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Name
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N-(4-((4-Aminopyrimidin-2-yloxy)methyl)benzyl)-2,2,2-trifluoroacetamide
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Quantity
|
150 mg
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Type
|
reactant
|
Smiles
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NC1=NC(=NC=C1)OCC1=CC=C(CNC(C(F)(F)F)=O)C=C1
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Name
|
|
Quantity
|
2 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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5 mL
|
Type
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reactant
|
Smiles
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CN
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature over night
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product is used without further purification in the next step
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Name
|
|
Type
|
|
Smiles
|
NCC1=CC=C(COC2=NC=CC(=N2)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |